molecular formula C13H12BrN3O B5315102 N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5315102
M. Wt: 306.16 g/mol
InChI Key: NGROTRMXWWAEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as BM212, is a synthetic compound that has been the subject of extensive research due to its potential applications in the field of medicine. BM212 belongs to the class of compounds known as pyridinyl ureas, which have been found to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to inhibit the growth and formation of biofilms, which are communities of microorganisms that can cause infections.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to have a broad range of biological activities, making it suitable for use in a variety of experiments.
However, there are also some limitations to the use of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments. One limitation is that the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has not been extensively tested in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research could be to further investigate the mechanism of action of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea and identify the specific enzymes and pathways that it targets. Another area of research could be to test the efficacy of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea in vivo, using animal models of cancer and infection. Finally, researchers could explore the potential of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-bromoaniline with 3-methyl-2-pyridinyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been found to have a variety of biological activities, including antitumor, antifungal, and antibacterial properties. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been found to be effective against a range of fungal and bacterial infections, including those caused by Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGROTRMXWWAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.